

Natural occurrence of 1,3,3-Trimethylcyclohexene derivatives

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Compound of Interest

Compound Name: 1,3,3-Trimethylcyclohexene

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An In-depth Technical Guide to the Natural Occurrence of **1,3,3-Trimethylcyclohexene** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of **1,3,3-trimethylcyclohexene** represent a significant class of naturally occurring volatile and semi-volatile compounds. These molecules, particularly the C13-norisoprenoids, are renowned for their potent and often pleasant aromas, contributing significantly to the sensory profiles of a wide array of fruits, flowers, and beverages. Their biosynthetic origin is intrinsically linked to the degradation of carotenoids, ubiquitous pigments in the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of **1,3,3-trimethylcyclohexene** derivatives, their biosynthetic pathways, and the analytical methodologies employed for their study.

Natural Occurrence of 1,3,3-Trimethylcyclohexene Derivatives

The **1,3,3-trimethylcyclohexene** scaffold is a core structural feature of numerous C13-norisoprenoids, which are found across a diverse range of botanical sources. These compounds are typically present in trace amounts, yet their low odor thresholds result in a significant impact on the overall aroma of the natural product.

Occurrence in Plants

The primary sources of naturally occurring **1,3,3-trimethylcyclohexene** derivatives are plants, where they contribute to the characteristic aromas of flowers, fruits, and leaves.

2.1.1. In Grapes and Wine

Grapes (*Vitis vinifera*) are a particularly rich source of C13-norisoprenoids, which are key contributors to the complex aroma profiles of many wines.^[1] Important derivatives found in grapes and wine include:

- β -Damascenone: Imparts floral and fruity notes.
- Vitispirane: Contributes camphor or eucalyptus-like aromas.^[1]
- β -Ionone: Possesses a characteristic violet-like scent.

The concentration of these compounds is influenced by grape variety, viticultural practices, and winemaking techniques.^[2]

2.1.2. In Tea

The leaves of the tea plant (*Camellia sinensis*) contain a variety of volatile compounds, including derivatives of **1,3,3-trimethylcyclohexene** that are crucial to the final aroma of processed tea. A key compound in this regard is:

- Theaspirane: A significant contributor to the characteristic aroma of black tea.^[3]

2.1.3. In Roses

The essential oil of roses (*Rosa damascena*) is a complex mixture of volatile compounds, with **1,3,3-trimethylcyclohexene** derivatives playing a pivotal role in its iconic fragrance. Despite being present in low concentrations, their sensory impact is substantial. Notable compounds include:

- β -Damascenone: A key marker for the quality of rose oil, providing sweet, fruity, and floral notes.^{[4][5][6]}
- β -Ionone: Contributes to the overall floral aroma.^[4]

2.1.4. In Saffron

Saffron, derived from the flower of *Crocus sativus*, contains the C10 apocarotenoid safranal, which is responsible for its characteristic aroma. Safranal is formed from the degradation of picrocrocin.^{[7][8]}

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of key **1,3,3-trimethylcyclohexene** derivatives found in various natural sources.

Table 1: Concentration of β -Damascenone in Various Natural Sources

Natural Source	Concentration Range	Reference(s)
Rose Oil (<i>Rosa damascena</i>)	0.01 - 1.85%	[4]
Grapes (<i>Vitis vinifera</i>)	Traces to several $\mu\text{g}/\text{kg}$	[2]
Wine	Up to 50 $\mu\text{g}/\text{L}$	[1]

Table 2: Concentration of Vitispirane in Grapes and Wine

Natural Source	Concentration Range	Reference(s)
Grapes (<i>Vitis vinifera</i>)	Traces to several $\mu\text{g}/\text{kg}$	[2]
Wine	2 - 10 $\mu\text{g}/\text{L}$	[1]

Table 3: Concentration of Theaspirane in Tea

Natural Source	Typical Levels in Flavors	Reference(s)
Black Tea Flavors	100 ppm	[9]
Green Tea Flavors	50 ppm	[9]

Table 4: Concentration of β -Ionone in Various Natural Sources

Natural Source	Concentration Range	Reference(s)
Rose Oil (Rosa damascena)	< 1%	[4]
Raspberry	Major volatile organic compound	[10]
Tomato	Varies with cultivar	[10]

Occurrence in Fungi and Marine Organisms

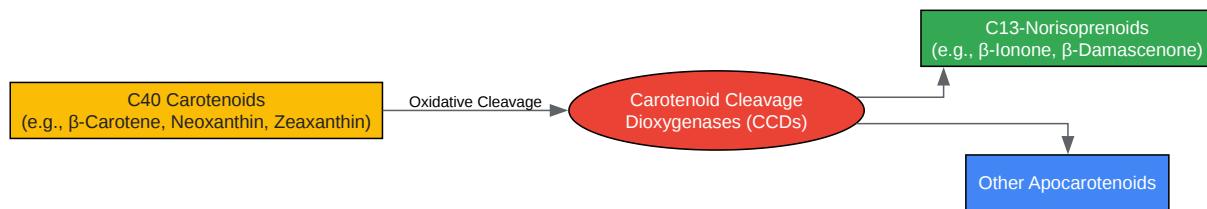
While the presence of **1,3,3-trimethylcyclohexene** derivatives is well-documented in plants, their occurrence in fungi and marine organisms is less common. Extensive searches of scientific literature did not yield significant evidence of these specific compounds being major or characteristic secondary metabolites in most fungal or marine species. While these organisms produce a vast array of other terpenoids and volatile compounds, the **1,3,3-trimethylcyclohexene** scaffold does not appear to be a prevalent structural motif. Some studies on Aspergillus species have identified a wide range of secondary metabolites, but no specific **1,3,3-trimethylcyclohexene** derivatives were highlighted.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Similarly, while marine algae and sponges are rich sources of bioactive compounds, including other terpenoids, the presence of **1,3,3-trimethylcyclohexene** derivatives is not a defining characteristic of their secondary metabolism.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Biosynthesis of 1,3,3-Trimethylcyclohexene Derivatives

The biosynthesis of C13-norisoprenoids, which include many important **1,3,3-trimethylcyclohexene** derivatives, originates from the oxidative cleavage of carotenoids. This degradation is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

General Pathway of Carotenoid Degradation

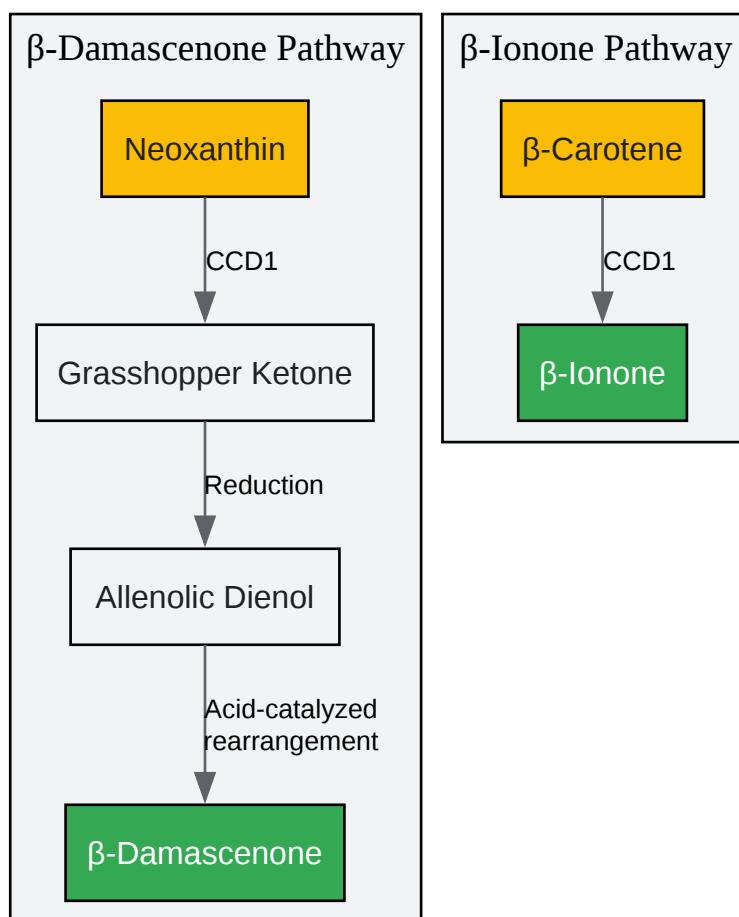
The general biosynthetic pathway involves the enzymatic cleavage of C40 carotenoids, such as β -carotene, neoxanthin, and zeaxanthin, at specific double bonds. This process yields a variety of smaller molecules, including the C13-norisoprenoids.

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Caption: General pathway of carotenoid degradation to C13-norisoprenoids.

Biosynthesis of β -Damascenone and β -Ionone

β -Damascenone and β -ionone are formed from the degradation of neoxanthin and β -carotene, respectively. The initial cleavage by CCDs is followed by a series of enzymatic and non-enzymatic reactions.

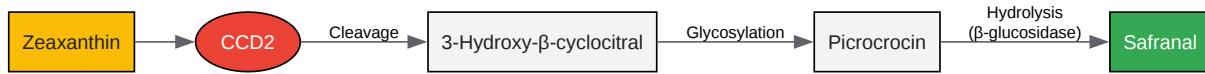


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Caption: Biosynthetic pathways of β-damascenone and β-ionone.

Biosynthesis of Safranal

Safranal biosynthesis in saffron begins with the cleavage of zeaxanthin by the enzyme CCD2. [7][8][28][29] This produces crocetin dialdehyde and 3-hydroxy-β-cyclocitral. The latter is then converted to picrocrocin, which upon hydrolysis yields safranal.



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Caption: Biosynthetic pathway of safranal from zeaxanthin.

Experimental Protocols

The analysis of **1,3,3-trimethylcyclohexene** derivatives, which are often volatile and present in complex matrices, requires specialized extraction and analytical techniques.

Extraction of Volatile Compounds

Several methods are employed for the extraction of these compounds from natural sources.

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.

Protocol for HS-SPME of Wine Norisoprenoids:[30]

- Place 8 mL of wine into a 20 mL glass headspace vial.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds.
- Add an internal standard (e.g., 8 μ L of 400 mg/L 2-octanol in ethanol).
- Seal the vial and place it in a water bath at 40°C with agitation (250 rpm) for 3 min to equilibrate.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- Retract the fiber and immediately introduce it into the gas chromatograph (GC) injector for thermal desorption.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic method for extracting compounds from a liquid matrix.

Protocol for LLE of Volatiles from Algae:[17]

- Homogenize the algal biomass.

- Extract the homogenized sample with a suitable organic solvent (e.g., a mixture of propan-2-one and cyclopentane). Ultrasound assistance can be used to improve extraction efficiency.
- Separate the organic phase containing the extracted compounds.
- Concentrate the organic extract under a gentle stream of nitrogen before analysis.

Analytical Characterization

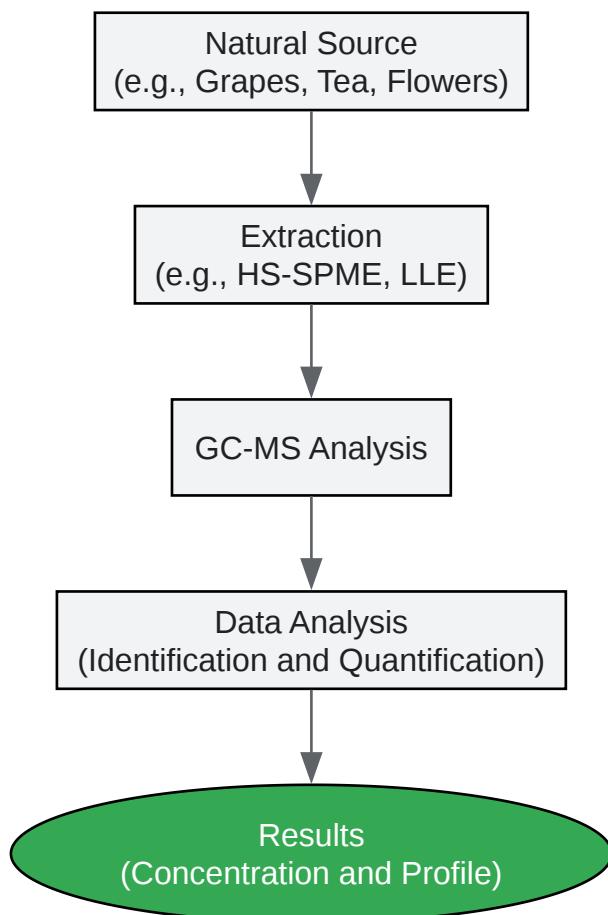
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of volatile **1,3,3-trimethylcyclohexene** derivatives.

Typical GC-MS Parameters for Norisoprenoid Analysis:[31]

- Gas Chromatograph: Agilent 7890A or similar.
- Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm x 0.25 μ m.
- Injector: Splitless mode at 250°C.
- Oven Temperature Program:
 - Initial temperature: 45°C for 2 min.
 - Ramp 1: 30°C/min to 60°C.
 - Ramp 2: 2°C/min to 230°C.
 - Hold at 230°C for 20 min.
- Mass Spectrometer: Agilent 5975C or similar.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 35-350.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of **1,3,3-trimethylcyclohexene** derivatives from a natural source.



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